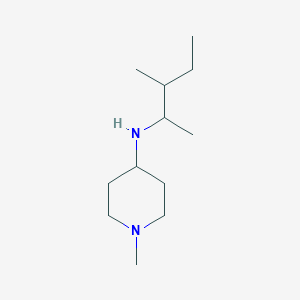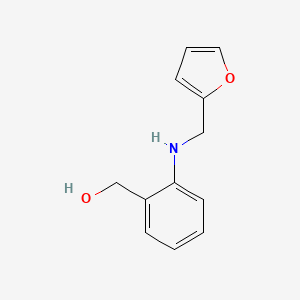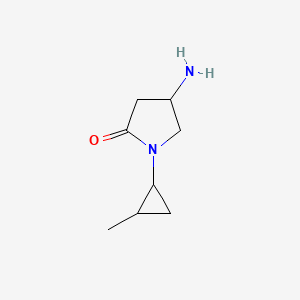
4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one is a synthetic compound that has recently gained importance in scientific research. It is known for its unique structure, which includes a pyrrolidinone ring substituted with an amino group and a 2-methylcyclopropyl group. This compound is often used in various research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives .
Scientific Research Applications
4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidinone ring play crucial roles in its activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one
- 4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one
Uniqueness
4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one is unique due to its 2-methylcyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-amino-1-(2-methylcyclopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-5-2-7(5)10-4-6(9)3-8(10)11/h5-7H,2-4,9H2,1H3 |
InChI Key |
OHDQVLZIGDAWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1N2CC(CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]](/img/structure/B13298743.png)
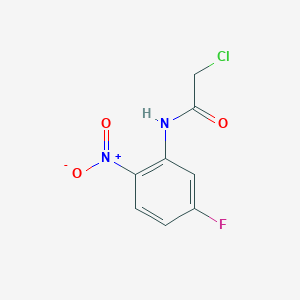
![1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298755.png)
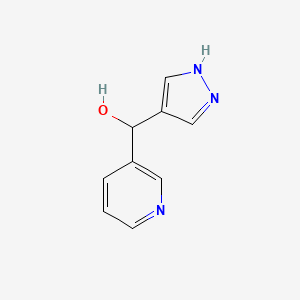
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13298778.png)
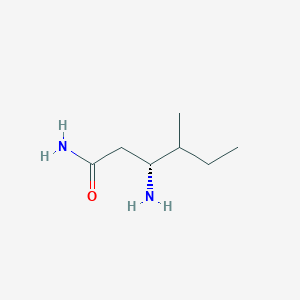


![4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13298792.png)
![N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide](/img/structure/B13298794.png)

